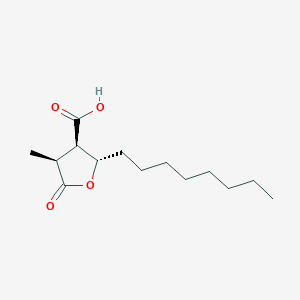
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- is an organic compound with a complex structure that includes a furan ring, a carboxylic acid group, and several substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Addition of Substituents: The specific substituents, such as the tetrahydro-4-methyl-2-octyl-5-oxo group, can be added through various organic reactions, including alkylation and acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with varying properties.
Substitution: Various substituents can be introduced through substitution reactions, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel-
- 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-2-tridecyl-, cis- (9CI)
- Tetrahydro-4-methylene-2R-octyl-5-oxo-3S-furancarboxylic acid (C75)
Uniqueness
3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- is unique due to its specific stereochemistry and the presence of the tetrahydro-4-methyl-2-octyl-5-oxo group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
647830-61-3 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(2S,3R,4S)-4-methyl-2-octyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H24O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h10-12H,3-9H2,1-2H3,(H,15,16)/t10-,11-,12+/m0/s1 |
InChI Key |
GQYYQVFYWKFMBP-SDDRHHMPSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H]([C@@H](C(=O)O1)C)C(=O)O |
Canonical SMILES |
CCCCCCCCC1C(C(C(=O)O1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
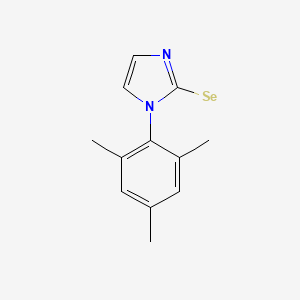
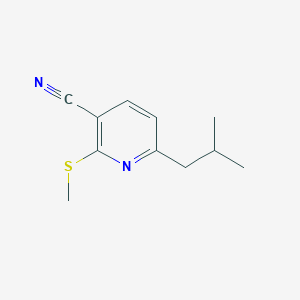
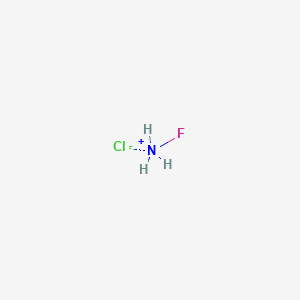


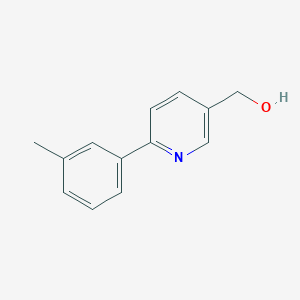
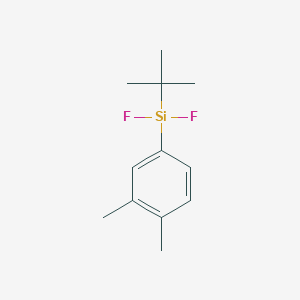
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
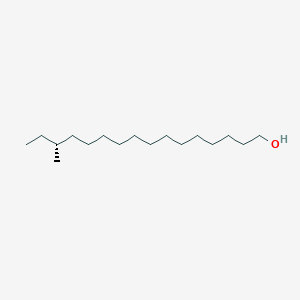
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
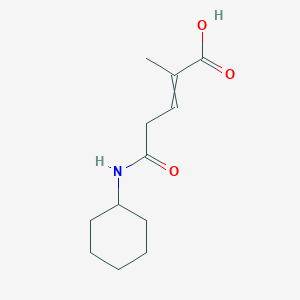
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)
